

Spectroscopic Characterization of 7-Nitro-1-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 7-Nitro-1-tetralone

Cat. No.: B1293709

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This guide provides an in-depth analysis of the spectroscopic data for **7-Nitro-1-tetralone** (CAS No: 40353-34-2), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of 7-Nitro-1-tetralone

7-Nitro-1-tetralone is a derivative of 1-tetralone, a bicyclic ketone widely used as a precursor in the synthesis of various natural products and medicinally important compounds.^[1] The introduction of a nitro group ($-\text{NO}_2$) onto the aromatic ring significantly influences its chemical properties and reactivity, making its structural confirmation via spectroscopic methods crucial.

Chemical Structure:

- IUPAC Name: 7-nitro-3,4-dihydro-2H-naphthalen-1-one^[2]
- Molecular Formula: $\text{C}_{10}\text{H}_9\text{NO}_3$ ^{[3][4]}
- Molecular Weight: 191.18 g/mol ^{[2][3][4]}

Spectroscopic Data

The following sections present the key spectroscopic data for **7-Nitro-1-tetralone**, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is used to determine the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The data presented here was acquired on a 400 MHz instrument using deuterated chloroform (CDCl_3) as the solvent.

Table 1: ^1H NMR Spectroscopic Data for **7-Nitro-1-tetralone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.18-2.25	m	2H	-	CH_2 (Position 3)
2.75	t	2H	6.8	CH_2 (Position 4)
3.10	t	2H	6.1	CH_2 (Position 2)
7.45	d	1H	8.4	ArH (Position 5)
8.30	dd	1H	8.4, 2.4	ArH (Position 6)
8.86	d	1H	2.4	ArH (Position 8)
Source:[3]				

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying specific functional groups.

Table 2: Key IR Absorption Bands for **7-Nitro-1-tetralone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
1675	Strong	Aromatic Ketone (C=O)	Stretch
1500	Strong	Nitro Group (N-O)	Asymmetric Stretch
1340	Strong	Nitro Group (N-O)	Symmetric Stretch
Source:[3]			

The presence of a strong absorption band at 1675 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone.[3][5] The bands at 1500 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 3: GC-MS Fragmentation Data for **7-Nitro-1-tetralone**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
191	High	[M] ⁺ (Molecular Ion)
163	Moderate	[M-CO] ⁺
Source:[2]		

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 191, which corresponds to the molecular weight of **7-Nitro-1-tetralone**. [2] Another significant fragment is observed at m/z 163, likely resulting from the loss of a carbonyl group (CO).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Synthesis of 7-Nitro-1-tetralone

A common method for the synthesis of **7-Nitro-1-tetralone** involves the nitration of α -tetralone. [\[1\]](#)

- Preparation: 1-Tetralone (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C in an ice bath.
- Nitration: A solution of potassium nitrate (1.08 equivalents) in concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 15°C.[\[3\]](#)
- Reaction: The mixture is stirred for approximately one hour after the addition is complete.[\[3\]](#)
- Quenching & Isolation: The reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration and washed with distilled water.[\[3\]](#)
- Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield **7-Nitro-1-tetralone** as a light yellow solid.[\[3\]](#)

NMR Data Acquisition

- Sample Preparation: Approximately 5-10 mg of purified **7-Nitro-1-tetralone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The ^1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Data Acquisition

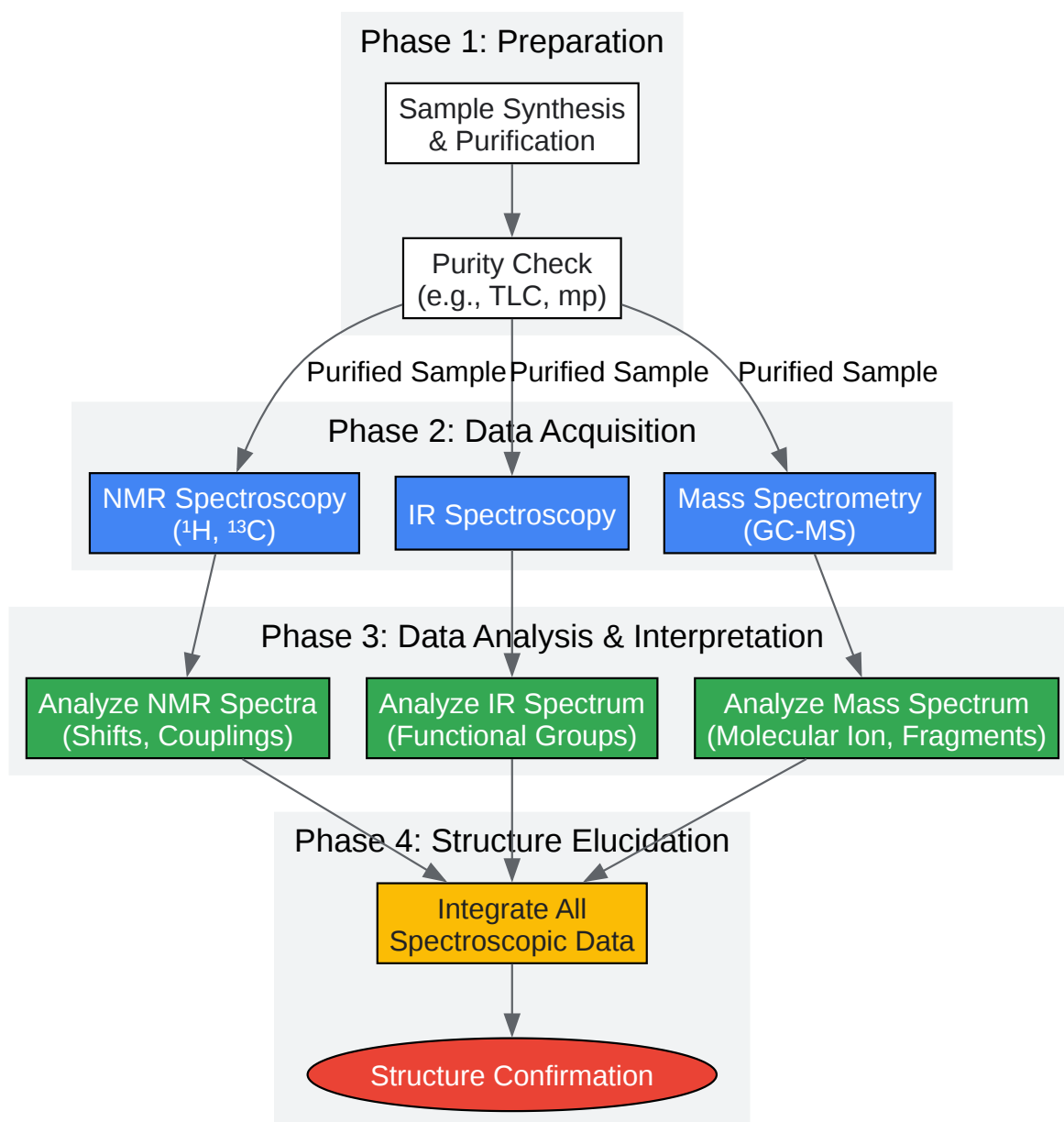
- **Sample Preparation:** The spectrum can be obtained using a thin film or a KBr wafer method. [2][3] For the KBr method, a small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]
- **Instrumentation:** An FTIR spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

MS Data Acquisition

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is a common ionization method for this type of analysis.
- **Data Acquisition:** The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to detect the ions.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like **7-Nitro-1-tetralone** follows a logical workflow that integrates various spectroscopic techniques to provide a complete structural elucidation. This process ensures that data is collected and analyzed systematically.[7][8]



Workflow for Spectroscopic Characterization

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References

- 1. An Overview of Synthetic Approaches towards of Nitration of α -Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. 7-Nitro-1-tetralone | C₁₀H₉NO₃ | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. 7-Nitro-1-tetralone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebSCO.com]
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